1,4,7,10-Tetrathiacyclododecane

Catalog No.
S588912
CAS No.
25423-56-7
M.F
C8H16S4
M. Wt
240.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,7,10-Tetrathiacyclododecane

CAS Number

25423-56-7

Product Name

1,4,7,10-Tetrathiacyclododecane

IUPAC Name

1,4,7,10-tetrathiacyclododecane

Molecular Formula

C8H16S4

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2

InChI Key

MULBAFLKPUVJKC-UHFFFAOYSA-N

SMILES

C1CSCCSCCSCCS1

Canonical SMILES

C1CSCCSCCSCCS1

1,4,7,10-Tetrathiacyclododecane (1,4,7,10-TTC) is a macrocyclic ligand belonging to the class of crown thioethers. These compounds contain a ring structure with alternating sulfur and carbon atoms. 1,4,7,10-TTC has a ring size of 12 atoms, with four sulfur atoms incorporated at positions 1, 4, 7, and 10 [PubChem, National Institutes of Health (.gov) ""].

The primary application of 1,4,7,10-TTC in scientific research is as a host molecule in supramolecular chemistry. Due to the presence of the four donor ether groups within the macrocycle, 1,4,7,10-TTC can selectively bind to cations (positively charged ions) with a specific size and charge. This size and charge selectivity allows researchers to utilize 1,4,7,10-TTC for the separation, transport, and recognition of specific metal ions [ChemicalBook ""].

Here are some specific examples of how 1,4,7,10-TTC is used in scientific research:

  • Metal ion separation: 1,4,7,10-TTC can be used to selectively extract specific metal ions from mixtures. This can be useful for purification purposes or for separating out unwanted metal ions from a reaction mixture [EMBL-EBI ""].
  • Metal ion sensors: By attaching a fluorescent or chromogenic (color-changing) group to 1,4,7,10-TTC, researchers can create sensors that can detect the presence of specific metal ions. When the metal ion binds to the 1,4,7,10-TTC, it can cause a change in the fluorescence or color of the attached group [ScienceDirect, "Design of new selective ionophores derived from tetrathiafulvalene (TTF) and tetrathiacyclododecane (TTC) for alkali metal cation recognition" ].
  • Drug delivery: Researchers are exploring the use of 1,4,7,10-TTC to deliver drugs to specific cells or tissues in the body. The 1,4,7,10-TTC can complex with metal ions that are essential for certain biological processes, and this can be used to target the drug delivery to cells that require those metal ions [Royal Society of Chemistry, "Metal-containing macrocycles for the design of new therapeutic agents" ].

1,4,7,10-Tetrathiacyclododecane is a macrocyclic compound with the formula C₈H₁₆S₄. It features a twelve-membered ring structure composed of four sulfur atoms and eight carbon atoms. The unique arrangement of sulfur atoms allows for the formation of stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This compound is characterized by its ability to adopt different conformations, which can influence its reactivity and interaction with metal ions .

, particularly in the formation of metal complexes. For example, when reacted with rhodium(III) chloride, it forms cis-[RhCl₂L]⁺ complexes, where L represents the ligand 1,4,7,10-tetrathiacyclododecane. The reaction typically occurs in refluxing methanol and results in stable coordination compounds that exhibit distinct electrochemical properties .

Additionally, this compound has been studied for its role in the electrochemical extraction of heavy metal ions, indicating its utility in environmental applications related to metal ion remediation .

The biological activity of 1,4,7,10-tetrathiacyclododecane is primarily linked to its metal-binding properties. It has shown potential in forming complexes with biologically relevant metals such as copper and zinc. These complexes can influence various biological processes and have been investigated for their potential therapeutic applications. For instance, studies suggest that such metal-ligand interactions may play a role in cellular signaling pathways and enzyme activity modulation .

Several methods exist for synthesizing 1,4,7,10-tetrathiacyclododecane:

  • Cyclization Reaction: A common method involves the cyclization of appropriate linear precursors containing sulfur atoms. This can be achieved through heating or using catalysts to promote ring closure.
  • Thiol-Ene Reaction: Another approach utilizes thiol-ene chemistry where sulfur-containing compounds react with alkenes under UV light or heat to form the desired macrocycle.
  • Metal-Catalyzed Synthesis: Transition metal catalysts can facilitate the formation of the tetrathiacyclododecane structure from simpler sulfur and carbon precursors .

1,4,7,10-Tetrathiacyclododecane finds applications across various fields:

  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in synthesizing new materials and catalysts.
  • Environmental Chemistry: It is employed in the extraction and remediation of heavy metals from contaminated environments due to its strong binding affinity for these ions.
  • Biotechnology: The compound's interactions with metal ions are explored for potential therapeutic uses in drug design and development .

Interaction studies involving 1,4,7,10-tetrathiacyclododecane often focus on its complexation behavior with various metal ions. Research indicates that the ligand's conformation significantly affects its binding strength and selectivity towards different metals. For instance:

  • Copper Complexes: Studies show that 1,4,7,10-tetrathiacyclododecane forms stable complexes with copper ions that may influence biochemical pathways.
  • Zinc Interaction: The ligand also interacts effectively with zinc ions, potentially affecting enzyme activity related to zinc-dependent processes .

Several compounds share structural similarities with 1,4,7,10-tetrathiacyclododecane:

Compound NameStructure TypeNumber of Sulfur AtomsNotable Features
1,4,8,11-TetrathiacyclotetradecaneMacrocyclic4Larger ring size allows for different metal coordination patterns.
1,5,9,13-TetrathiacyclohexadecaneMacrocyclic4Exhibits different conformational flexibility due to a larger ring size.
1,3-DithiocyclobutaneSmall cyclic2Smaller size limits its coordination capabilities compared to tetrathiacyclododecane.

The uniqueness of 1,4,7,10-tetrathiacyclododecane lies in its specific twelve-membered ring structure that provides a balance between stability and reactivity when forming complexes with transition metals. This makes it particularly valuable in applications requiring selective metal ion binding and coordination chemistry .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25423-56-7

Wikipedia

1,4,7,10-tetrathiacyclododecane

Dates

Modify: 2023-08-15

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